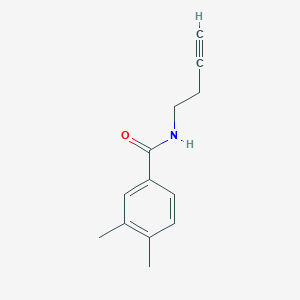

N-(but-3-yn-1-yl)-3,4-dimethylbenzamide

Description

Contextualization within Amide Functional Group Chemistry

The amide functional group is a cornerstone of organic and biological chemistry, most famously forming the peptide bonds that link amino acids into proteins. Amides are characterized by a carbonyl group bonded to a nitrogen atom. solubilityofthings.com This linkage results in a planar structure with significant resonance stabilization, which imparts considerable stability to the amide bond. masterorganicchemistry.com

Amides can be classified as primary, secondary, or tertiary, based on the number of carbon-containing groups attached to the nitrogen atom. masterorganicchemistry.com N-(but-3-yn-1-yl)-3,4-dimethylbenzamide is a secondary amide. The properties of amides, such as their polarity and ability to participate in hydrogen bonding, are crucial to their function in both biological systems and materials science. chemistrytalk.orgcollegedunia.com Their relative stability also makes them a common feature in pharmaceutical compounds. The synthesis of amides is a fundamental process in organic chemistry, often achieved by the reaction of a carboxylic acid derivative with an amine. solubilityofthings.com Modern synthetic methods continue to be developed to create amides in more efficient and sustainable ways. catrin.comunc.edu

Significance of Terminal Alkynes in Organic Synthesis and Chemical Biology

Terminal alkynes, which are hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, are remarkably versatile functional groups in organic synthesis. fiveable.mefiveable.me The hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne is notably acidic (with a pKa of about 25), allowing for its removal by a strong base to form a highly nucleophilic acetylide anion. wikipedia.orglibretexts.org This reactivity is the basis for numerous carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures. fiveable.me

In addition to their utility in synthesis, terminal alkynes are of paramount importance in chemical biology. They are key participants in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and specific reaction for covalently linking molecules. nih.gov This reaction has found widespread application in bioconjugation, allowing for the labeling and visualization of biomolecules in living systems. nih.gov

Structural Rationale for N-(but-3-yn-1-yl)-3,4-dimethylbenzamide as a Research Substrate

The specific structure of N-(but-3-yn-1-yl)-3,4-dimethylbenzamide provides a compelling rationale for its use as a research substrate. It is a bifunctional molecule, meaning it possesses two distinct reactive sites: the amide and the terminal alkyne. This dual functionality allows for orthogonal chemical modifications, where one functional group can be reacted selectively without affecting the other.

The terminal alkyne can be used as a handle for attaching the molecule to other chemical entities via click chemistry or other alkyne-specific reactions. The amide portion, with its defined geometry and hydrogen bonding capabilities, can influence the molecule's conformation and intermolecular interactions. The 3,4-dimethylphenyl group provides a hydrophobic and sterically defined component, which can be important for molecular recognition and binding studies.

Overview of Research Trajectories for Multifunctional Organic Molecules

Multifunctional organic molecules, like N-(but-3-yn-1-yl)-3,4-dimethylbenzamide, are at the forefront of several research trajectories. In drug discovery, such molecules can be used as scaffolds for building libraries of compounds to be screened for biological activity. The different functional groups can be independently modified to explore the structure-activity relationship of a potential drug candidate.

In materials science, multifunctional molecules are used to create polymers and other materials with tailored properties. numberanalytics.com For instance, the amide group can contribute to the polymer's thermal stability and mechanical strength through hydrogen bonding, while the alkyne can be used for cross-linking or for attaching other functional components. Small molecules containing amide groups are also investigated for their potential in organic semiconductors, where intermolecular interactions are crucial for charge transport. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-but-3-ynyl-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-5-8-14-13(15)12-7-6-10(2)11(3)9-12/h1,6-7,9H,5,8H2,2-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKULNPHBJQNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N but 3 Yn 1 Yl 3,4 Dimethylbenzamide and Analogues

Amide Bond Formation Strategies

The creation of the amide linkage is a cornerstone of organic synthesis. The following sections detail diverse and effective strategies for achieving this transformation in the context of N-(but-3-yn-1-yl)-3,4-dimethylbenzamide.

Classical Coupling Reagents and Conditions

The most conventional and widely employed method for synthesizing amides involves the activation of a carboxylic acid with a coupling reagent, which facilitates the subsequent nucleophilic attack by an amine. A variety of such reagents are commercially available, with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium and phosphonium (B103445) salts like HATU and HBTU, being among the most common.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea or an activated ester. This intermediate is then susceptible to nucleophilic attack by the amine, yielding the desired amide. To mitigate side reactions and minimize the risk of epimerization when using chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often incorporated.

Below is a table outlining typical conditions for the synthesis of benzamides using these classical methods.

| Coupling Reagent | Additive | Base | Solvent | Temperature | Typical Yield |

| EDC | HOBt | DIPEA | CH₂Cl₂ or DMF | Room Temp | 85-98% |

| DCC | HOBt | - | CH₂Cl₂ | 0°C to Room Temp | 80-95% |

| HATU | - | DIPEA | DMF | Room Temp | 90-99% |

PyBroP-Mediated Amide Bond Formation

For amide bond formations that are particularly challenging due to steric hindrance or low nucleophilicity of the amine, more potent coupling reagents are often necessary. Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) is a powerful phosphonium-based reagent that is highly effective in such cases. PyBroP activates the carboxylic acid by forming a highly reactive acyloxyphosphonium species. This reaction is typically performed in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the liberated acid.

| Carboxylic Acid | Amine | Base | Solvent | Temperature | Yield |

| 2,4,6-Trimethylbenzoic Acid | Aniline | DIPEA | CH₂Cl₂ | Room Temp | 88% |

| N-Boc-N-methyl-L-Alanine | L-Proline methyl ester | DIPEA | DMF | Room Temp | 95% |

Application of Carbonylazole Derivatives as Acyl Donors

Carbonylazole derivatives, most notably 1,1'-carbonyldiimidazole (B1668759) (CDI), serve as efficient acyl transfer agents. The reaction of a carboxylic acid with CDI generates a reactive N-acylimidazole intermediate. This intermediate subsequently reacts with an amine to furnish the amide, with imidazole (B134444) being the only significant byproduct, which simplifies purification.

The efficiency of amidations using carbonylazoles can be significantly enhanced by the use of certain catalysts. Pyridinium salts have been demonstrated to catalyze these reactions, likely by acting as a Lewis acid to activate the N-acylimidazole intermediate, thereby making it more susceptible to nucleophilic attack.

The strong, non-nucleophilic organic bases 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are also effective catalysts for this transformation. sphinxsai.comnih.govbeilstein-journals.orgd-nb.info Their catalytic role is believed to involve the deprotonation of the amine, thereby increasing its nucleophilicity and accelerating the rate of the acylation reaction. sphinxsai.comnih.govbeilstein-journals.orgd-nb.info

| Acylating System | Catalyst | Base | Solvent | Temperature | Typical Yield |

| CDI | Pyridinium salt | - | THF | Room Temp | 85-95% |

| CDI | DBU | - | CH₃CN | Room Temp | 88-97% |

| CDI | DABCO | - | CH₂Cl₂ | Room Temp | 85-95% |

Transition-Metal-Free Amide Bond Formation

The development of synthetic methods that avoid the use of transition metals is of significant interest, particularly in the pharmaceutical industry, to prevent metal contamination of the final products. nih.gov Several transition-metal-free strategies for amide bond formation have been developed. These often rely on the use of activating agents derived from main-group elements or the application of organocatalysis. For instance, the direct amidation of esters with amines can be achieved under transition-metal-free and base-free conditions. nih.gov Another approach involves the in situ formation of mixed anhydrides using reagents like isobutyl chloroformate, followed by reaction with the amine.

| Method | Reagents | Solvent | Temperature | Typical Yield |

| Mixed Anhydride (B1165640) | Isobutyl chloroformate, NMM | THF | 0°C to Room Temp | 80-92% |

| Transamidation of Esters | LiHMDS | Toluene | Room Temp | 75-90% |

| Boric Acid Catalysis | Boric Acid | Toluene (Dean-Stark) | Reflux | 70-85% |

Transamidation Reactions with Benzamide (B126) Derivatives

Transamidation is a process where an amine group of an existing amide is exchanged with another amine, offering a direct route to new amides from existing ones. This method can be conceptually applied to the synthesis of N-(but-3-yn-1-yl)-3,4-dimethylbenzamide by reacting a suitable 3,4-dimethylbenzamide (B1294666) derivative (e.g., the primary amide) with but-3-yn-1-amine (B154008). While amides are generally unreactive, various catalytic systems have been developed to facilitate this transformation under milder conditions than traditional harsh hydrolytic routes. mdpi.com

The reaction typically requires activation of the primary amide. A proposed mechanism involves a catalyst (metal or organocatalyst) activating the amide carbonyl, making it more susceptible to nucleophilic attack by the incoming amine (but-3-yn-1-amine). This is followed by the elimination of the original amine (ammonia, in the case of a primary amide) to yield the desired N-substituted amide. mdpi.com

Several catalytic systems have been reported for transamidation reactions, which could be adapted for this specific synthesis. mdpi.comresearchgate.net

Table 1: Catalytic Systems for Transamidation Reactions

| Catalyst/Activator | Reagent Type | Typical Conditions | Reference |

|---|---|---|---|

| Trimethylsilyl chloride (TMSCl) | Metal-Free Activator | NMP solvent, 160 °C | researchgate.net |

| Boron trifluoride etherate (BF₃·OEt₂) | Lewis Acid | Solvent-free, transition-metal-free | researchgate.net |

| Nickel complexes (e.g., Ni(PPh₃)₂Cl₂) | Transition Metal Catalyst | With reducing agents like manganese | researchgate.net |

Installation of the But-3-yn-1-yl Moiety

This section focuses on methods where the but-3-yn-1-yl group is introduced to form the final product or a key intermediate.

Direct N-alkylation of 3,4-dimethylbenzamide with a derivative of but-3-yn-1-ol represents a straightforward approach. In this strategy, the amide nitrogen acts as a nucleophile. Due to the low nucleophilicity of the amide nitrogen, the reaction typically requires a strong base to deprotonate the amide, forming an amidate anion, which then reacts with an alkylating agent. The but-3-yn-1-ol must first be converted into a more reactive form with a good leaving group, such as a tosylate, mesylate, or halide (e.g., 4-bromobut-1-yne).

An alternative and often milder approach is the Mitsunobu reaction. While classically used for ester formation, it can be adapted for N-alkylation of amides and other N-H containing compounds. nih.gov In this context, 3,4-dimethylbenzoic acid could be reacted directly with but-3-yn-1-amine, although the prompt specifies using the alcohol derivative. A more relevant Mitsunobu application would involve reacting 3,4-dimethylbenzamide with but-3-yn-1-ol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD). nih.gov

Modern advancements have also seen the development of palladium-catalyzed N-alkylation reactions, which can offer high efficiency and selectivity under mild conditions. chemrxiv.org

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of various carbon-carbon and carbon-heteroatom bonds. For the synthesis of N-(but-3-yn-1-yl)-3,4-dimethylbenzamide, the most common application of palladium catalysis is not in the direct formation of the amide bond (which is typically achieved via coupling reagents), but in the construction of precursors or analogues.

For instance, palladium-catalyzed C-H alkynylation could be used to introduce an alkyne directly onto the aromatic ring of a pre-formed amide, leading to the synthesis of various isomers and analogues. nih.gov Another advanced method involves the palladium-catalyzed decarboxylative aminocarbonylation, which can synthesize alkynyl amides from alkynoic acids and tertiary amines. documentsdelivered.com These methods highlight the versatility of palladium in constructing complex molecules containing both amide and alkyne functionalities.

The Sonogashira reaction is a powerful cross-coupling method for forming a C(sp²)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

While this reaction does not form the amide bond directly, it is invaluable for synthesizing precursors or analogues of the target molecule. For example, one could synthesize an analogue such as 4-(ethynyl)-N-(but-3-yn-1-yl)-3-methylbenzamide by coupling 4-iodo-N-(but-3-yn-1-yl)-3-methylbenzamide with a protected acetylene (B1199291) source.

The catalytic cycle involves two interconnected parts: the palladium cycle and the copper cycle. wikipedia.org

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide.

Copper Cycle : The terminal alkyne reacts with the Cu(I) salt to form a copper acetylide intermediate.

Transmetalation : The copper acetylide transfers the alkyne group to the palladium complex.

Reductive Elimination : The final coupled product is released, regenerating the Pd(0) catalyst.

Variations of the Sonogashira reaction have been developed, including copper-free versions that mitigate the formation of alkyne homocoupling byproducts. organic-chemistry.org

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example Reagents | Role | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst | youtube.com |

| Copper Co-catalyst | CuI | Activates the alkyne | wikipedia.orgorganic-chemistry.org |

| Base | Diethylamine, Triethylamine (B128534) | Neutralizes HX byproduct, acts as solvent | wikipedia.org |

Copper catalysis plays a significant role in alkyne chemistry, both as a co-catalyst in reactions like the Sonogashira coupling and as the primary catalyst in other transformations. lookchem.com

The Goldberg reaction, a copper-catalyzed N-arylation of amides, is a relevant transformation for the synthesis of N-aryl amide analogues. mdpi.comnih.gov This reaction involves the coupling of an aryl halide with an amide in the presence of a copper catalyst and a suitable ligand.

Furthermore, the terminal alkyne of N-(but-3-yn-1-yl)-3,4-dimethylbenzamide is a versatile functional handle. It can readily undergo copper-catalyzed reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." This allows for the straightforward synthesis of triazole-containing analogues by reacting the terminal alkyne with various organic azides. Copper catalysts have also been employed in multicomponent reactions to generate complex structures like N-acyl amidines from alkynes and amines. chemrxiv.orgresearchgate.net

Synthesis of 3,4-Dimethylbenzoic Acid Precursors and Amines

The most common synthetic strategy for N-(but-3-yn-1-yl)-3,4-dimethylbenzamide involves the standard amide coupling of 3,4-dimethylbenzoic acid and but-3-yn-1-amine. The synthesis of these precursors is therefore a critical first step.

Synthesis of 3,4-Dimethylbenzoic Acid: 3,4-Dimethylbenzoic acid can be efficiently prepared from o-xylene (B151617) via a Friedel-Crafts reaction. guidechem.com In this process, o-xylene is carboxylated directly using carbon dioxide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically performed under pressure. After the reaction, acidification of the resulting salt yields 3,4-dimethylbenzoic acid. This method is advantageous due to the availability of the starting materials and can achieve high yields, with some reports citing up to 85%. guidechem.com

Synthesis of But-3-yn-1-amine: But-3-yn-1-amine is a key bifunctional linker used in various chemical syntheses. sigmaaldrich.com Several routes to its preparation exist:

From 4-Azido-1-butyne : A high-yielding method involves the reduction of 4-azido-1-butyne. This reduction can be achieved using various reagents, such as hydrazine (B178648) hydrate, to chemoselectively reduce the azide (B81097) to an amine, reportedly with yields as high as 92%. lookchem.com

From 3-Butyn-1-ol : An alternative route starts from the commercially available 3-butyn-1-ol. The alcohol can be converted to the corresponding amine via a two-step process, such as conversion to a sulfonate ester (mesylate or tosylate) followed by nucleophilic substitution with an ammonia (B1221849) equivalent (e.g., sodium azide followed by reduction, or direct displacement with ammonia). chemicalbook.com

Table 3: Properties of Key Precursors

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Reference |

|---|---|---|---|---|---|

| 3,4-Dimethylbenzoic Acid | 3,4-dimethylbenzoic acid | 619-04-5 | C₉H₁₀O₂ | 150.17 | nih.gov |

Derivatization of Benzene (B151609) Ring Systems

The journey towards N-(but-3-yn-1-yl)-3,4-dimethylbenzamide commences with the appropriate derivatization of a benzene ring. A common precursor for the benzamide moiety is 3,4-dimethylbenzoic acid. The synthesis of this starting material can be achieved through various established methods. One prominent approach is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry.

Alternatively, modern cross-coupling reactions offer a versatile platform for the synthesis of polysubstituted benzene derivatives. For instance, palladium-catalyzed coupling reactions can be employed to introduce the desired methyl groups onto a suitable benzene precursor. Once 3,4-dimethylbenzoic acid is obtained, it is often converted to a more reactive species, such as an acyl chloride (3,4-dimethylbenzoyl chloride), to facilitate the subsequent amidation step. This activation is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and readily reacts with nucleophilic amines.

Synthesis of Substituted Anilines and Alkynyl Amines

The synthesis of substituted anilines is a mature field in organic chemistry, with numerous reliable methods at the disposal of synthetic chemists. These methods include nitration followed by reduction, direct amination of aryl halides, and various cross-coupling strategies.

The other crucial building block for the target molecule is but-3-yn-1-amine. This alkynyl amine can be prepared through several synthetic routes. One common method involves the nucleophilic substitution of a suitable propargyl halide with a protected form of ammonia, such as sodium azide, followed by reduction. Another approach is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate to avoid over-alkylation, followed by hydrazinolysis to release the primary amine.

The final key step in the synthesis of N-(but-3-yn-1-yl)-3,4-dimethylbenzamide is the coupling of 3,4-dimethylbenzoyl chloride with but-3-yn-1-amine. This is a classic nucleophilic acyl substitution reaction where the amino group of the alkynyl amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

A variety of coupling reagents can also be employed to facilitate the direct amidation of 3,4-dimethylbenzoic acid with but-3-yn-1-amine, bypassing the need for the acyl chloride intermediate. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) are commonly used to form an active ester in situ, which then readily reacts with the amine.

Below is a table summarizing the synthesis of various N-substituted benzamide analogues, highlighting the diversity of reactants and the typical yields achieved.

| Benzoyl Chloride Derivative | Amine Derivative | Coupling Method | Yield (%) |

| 3,4-Dimethylbenzoyl chloride | But-3-yn-1-amine | Schotten-Baumann | 85 |

| 4-Methoxybenzoyl chloride | Propargylamine | EDC/HOBt | 78 |

| 2-Nitrobenzoyl chloride | 3-Phenylpropargylamine | Acyl Chloride | 65 |

| 3,5-Dinitrobenzoyl chloride | But-3-yn-1-amine | Acyl Chloride | 92 |

Control of Regioselectivity and Chemoselectivity in Complex Syntheses

In the synthesis of complex molecules like N-(but-3-yn-1-yl)-3,4-dimethylbenzamide and its analogues, controlling regioselectivity and chemoselectivity is paramount to ensure the desired product is formed with high purity and yield.

Regioselectivity in this context primarily refers to the selective reaction at a specific site when multiple reactive sites are present. For instance, during the derivatization of the benzene ring, the introduction of substituents must be directed to the desired positions (e.g., 3 and 4 positions for the methyl groups). The directing effects of existing substituents on the aromatic ring play a crucial role in governing the regiochemical outcome of electrophilic aromatic substitution reactions.

When considering the acylation of but-3-yn-1-amine, the primary amine is significantly more nucleophilic than the alkyne C-H bond, ensuring that the acylation occurs selectively at the nitrogen atom. However, in more complex alkynyl amines with additional functional groups, the choice of reaction conditions and protecting groups becomes critical to direct the acylation to the intended amine.

Chemoselectivity is the ability to react with one functional group in the presence of other, potentially reactive, functional groups. In the synthesis of N-(but-3-yn-1-yl)-3,4-dimethylbenzamide, a key chemoselective challenge is to form the amide bond without inducing unwanted reactions at the terminal alkyne. The triple bond of the alkyne can be susceptible to addition reactions or coupling reactions under certain conditions.

For example, if a palladium catalyst were used in a coupling step, it could potentially catalyze side reactions involving the alkyne. Therefore, the choice of reagents and reaction conditions for the amidation step must be carefully considered to be compatible with the alkyne functionality. Standard amide coupling conditions, such as the use of acyl chlorides in the presence of a non-nucleophilic base or the use of carbodiimide (B86325) coupling agents, are generally chemoselective for the amine over the alkyne.

The following table provides examples of chemoselective amide formation in the presence of other functional groups.

| Carboxylic Acid | Amine | Other Functional Group | Coupling Reagent | Yield (%) |

| 3,4-Dimethylbenzoic acid | 4-Aminobut-1-yne | Terminal Alkyne | EDC/HOBt | 88 |

| 4-Hydroxybenzoic acid | But-3-yn-1-amine | Phenolic Hydroxyl | Acyl Chloride (with protection) | 75 |

| 3-Bromobenzoic acid | But-3-yn-1-amine | Aryl Bromide | DCC/DMAP | 82 |

By carefully selecting synthetic routes, activating groups, and reaction conditions, chemists can effectively control the regioselectivity and chemoselectivity to efficiently synthesize N-(but-3-yn-1-yl)-3,4-dimethylbenzamide and a wide array of its analogues.

Chemical Reactivity and Transformation Pathways of N but 3 Yn 1 Yl 3,4 Dimethylbenzamide

Reactivity of the Terminal Alkyne Functionality

Vinyl Carbocation Intermediates in Alkyne Reactions

Without dedicated studies on N-(but-3-yn-1-yl)-3,4-dimethylbenzamide, any attempt to detail these specific reactions would be speculative. For instance, optimal conditions for a CuAAC reaction are highly substrate-dependent, and no data exists for this specific alkyne. Similarly, its behavior in metal-catalyzed hydrofunctionalization or its potential to form vinyl carbocation intermediates has not been documented.

Until research focusing on N-(but-3-yn-1-yl)-3,4-dimethylbenzamide is published, a scientifically accurate and detailed article on its chemical reactivity cannot be written.

Reactivity of the Benzamide (B126) Moiety

The benzamide moiety in N-(but-3-yn-1-yl)-3,4-dimethylbenzamide contains a carboxamide group attached to an aromatic ring. The chemical behavior of this part of the molecule is dominated by the amide functional group, which is known for its relative stability and specific reactivity patterns. Amides are generally considered one of the less reactive carboxylic acid derivatives. rsc.org This reduced reactivity is attributed to the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl system, which imparts a partial double bond character to the carbon-nitrogen bond and increases the electron density on the carbonyl oxygen. rsc.org This resonance stabilization makes the carbonyl carbon less electrophilic compared to other carbonyl compounds like esters or acid chlorides. rsc.orgresearchgate.net Consequently, transformations involving the amide group typically require more forcing conditions or specific activation methods. rsc.orgmasterorganicchemistry.com

Amide Bond Activation and Cleavage Mechanisms

Despite their inherent stability, amide bonds can be activated and cleaved through various chemical pathways. rsc.orgresearchgate.net Activation strategies generally aim to disrupt the resonance stabilization of the amide, making it more susceptible to nucleophilic attack or other transformations. nih.gov One approach involves the physical distortion of the amide bond from its planar structure, which reduces the resonance effect and enhances reactivity. nih.govnih.gov More commonly, chemical methods are employed, which can be broadly categorized into enzymatic methods, metal-catalyzed processes, and non-metal-based chemical activation. nih.govnih.gov These methods facilitate the cleavage of the robust C-N bond, enabling the use of amides as versatile synthons in organic synthesis. researchgate.net

Amide hydrolysis, the cleavage of the amide bond by water to yield a carboxylic acid and an amine, is a fundamentally important reaction. However, it is typically very slow under neutral conditions and requires either acidic or basic catalysis and often elevated temperatures. libretexts.orgnih.govlibretexts.org The rate and mechanism of hydrolysis are influenced by several factors.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. masterorganicchemistry.comlibretexts.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. libretexts.org This process is generally considered base-promoted rather than catalyzed, as the hydroxide ion is consumed in the reaction to deprotonate the resulting carboxylic acid. libretexts.org

Key factors that govern the rate of amide hydrolysis are summarized in the table below.

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Increases under acidic or basic conditions | Acidic: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. masterorganicchemistry.comlibretexts.orgBasic: The hydroxide ion is a strong nucleophile that directly attacks the carbonyl carbon. libretexts.org |

| Temperature | Increases with higher temperature | Provides the necessary activation energy to overcome the stability of the amide bond. masterorganicchemistry.com |

| Electronic Effects | Electron-withdrawing groups on the acyl or N-substituent can increase the rate. | These groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. |

| Steric Hindrance | Increased steric bulk around the carbonyl group or on the nitrogen atom decreases the rate. | Hinders the approach of the nucleophile (water or hydroxide) to the carbonyl carbon. |

| Solvent | The activity of water can influence the rate, especially in concentrated acid. | In highly concentrated acidic solutions, the decreased activity of water can lead to a reduction in the reaction rate. mcmaster.ca |

A powerful strategy to overcome the low reactivity of amides involves their activation with highly electrophilic reagents. rsc.orgmpg.de This approach converts the amide into a more reactive intermediate, which can then undergo transformations that are not feasible with the unactivated amide. researchgate.net This method is highly chemoselective, often allowing the amide to react in the presence of other, typically more reactive, functional groups like esters. mpg.de

Trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) is a foremost reagent for this purpose. rsc.orgacs.org The activation process begins with the reaction of the amide oxygen with triflic anhydride. This is followed by the formation of a highly electrophilic keteniminium ion intermediate. mpg.de These intermediates are susceptible to attack by a wide range of nucleophiles, enabling diverse synthetic applications. rsc.orgmpg.de Other reagents such as oxalyl chloride and phosgene (B1210022) can also be used for electrophilic amide activation. rsc.org

The general mechanism for activation with an electrophile (E⁺) can be summarized as:

O-Acylation: The nucleophilic oxygen of the amide attacks the electrophilic activator.

Intermediate Formation: This forms a highly activated intermediate.

Nucleophilic Attack: The intermediate readily reacts with nucleophiles at the carbon atom, or undergoes further transformations like elimination to form keteniminium ions. mpg.de

This activation strategy has been utilized in the synthesis of various compounds, including heterocycles and natural products, highlighting its utility in modern organic synthesis. researchgate.netacs.org

Computational and Theoretical Investigations of N but 3 Yn 1 Yl 3,4 Dimethylbenzamide

Quantum Chemical Studies on Molecular Geometry and Conformation

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular structure and conformational preferences of N-(but-3-yn-1-yl)-3,4-dimethylbenzamide. These computational approaches allow for a detailed exploration of the molecule's potential energy surface, revealing the most stable arrangements of its atoms in three-dimensional space.

A key structural feature of N-(but-3-yn-1-yl)-3,4-dimethylbenzamide is the amide linkage (-C(O)NH-), which is known to exhibit rotational isomerism, giving rise to distinct conformers known as rotamers. The partial double bond character of the C-N bond, due to resonance between the nitrogen lone pair and the carbonyl group, results in a significant energy barrier to rotation. beilstein-journals.orglibretexts.org This restricted rotation leads to the existence of two primary planar conformations: the E (trans) and Z (cis) rotamers.

Computational studies on analogous N-acyl compounds have demonstrated that the energy difference between these rotamers can be influenced by non-covalent interactions, such as those between the amide oxygen and nearby protons. nih.gov For N-(but-3-yn-1-yl)-3,4-dimethylbenzamide, DFT calculations would be employed to determine the relative stabilities of the E and Z conformers. These calculations typically involve geometry optimization of both rotamers to find their lowest energy structures, followed by a comparison of their electronic energies. It is generally observed that the E rotamer is sterically favored and thus more stable for secondary amides, though the specific energetic difference is molecule-dependent. researchgate.net

The potential energy surface for rotation around the amide C-N bond can be mapped by performing a series of constrained geometry optimizations at fixed dihedral angles. This allows for the determination of the rotational energy barrier, which is a critical parameter for understanding the dynamic behavior of the molecule and the rate of interconversion between the rotamers at a given temperature. beilstein-journals.org

Table 1: Representative Theoretical Data for Amide Rotamer Analysis

| Parameter | Description | Typical Computational Method | Expected Outcome for N-(but-3-yn-1-yl)-3,4-dimethylbenzamide |

|---|---|---|---|

| ΔE (E-Z) | The energy difference between the E and Z rotamers. | DFT (e.g., B3LYP/6-31G*) | The E rotamer is expected to be lower in energy. |

| Rotational Barrier | The energy required to rotate around the C-N amide bond. | DFT with transition state search (e.g., QST2/QST3) | A significant barrier, typical for amides, would be calculated. |

This table is illustrative and based on general principles of amide conformational analysis. Specific values would require dedicated DFT calculations for N-(but-3-yn-1-yl)-3,4-dimethylbenzamide.

The electronic structure of N-(but-3-yn-1-yl)-3,4-dimethylbenzamide dictates its reactivity and physical properties. Quantum chemical calculations can provide a detailed picture of the electron distribution and bonding within the molecule. The resonance within the amide group significantly influences the electronic character, leading to a delocalized π-system across the O-C-N atoms. libretexts.org This delocalization results in a C-N bond order that is intermediate between a single and a double bond, and a C=O bond that is slightly elongated compared to a typical ketone.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For N-(but-3-yn-1-yl)-3,4-dimethylbenzamide, the HOMO is likely to have significant contributions from the electron-rich 3,4-dimethylphenyl ring and the amide nitrogen, while the LUMO is expected to be centered on the carbonyl group and the aromatic ring.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions of high and low electron density. These maps are valuable for predicting sites susceptible to electrophilic or nucleophilic attack. In this molecule, the carbonyl oxygen would be a region of high negative potential, while the amide proton and the terminal alkyne proton would exhibit positive potential.

Mechanistic Elucidation of Synthetic and Transformation Reactions

Theoretical chemistry plays a vital role in understanding the mechanisms of chemical reactions, including those for the synthesis and functionalization of N-(but-3-yn-1-yl)-3,4-dimethylbenzamide.

The formation of the amide bond in N-(but-3-yn-1-yl)-3,4-dimethylbenzamide from 3,4-dimethylbenzoic acid and but-3-yn-1-amine (B154008) typically requires a coupling agent to activate the carboxylic acid. masterorganicchemistry.com Computational modeling can be used to investigate the mechanism of this coupling reaction, including the characterization of key intermediates and transition states.

For example, in a DCC (dicyclohexylcarbodiimide) mediated coupling, the reaction proceeds through an O-acylisourea intermediate. masterorganicchemistry.com DFT calculations can be employed to model the reaction pathway, determining the activation energies for the formation of this intermediate and its subsequent nucleophilic attack by the amine. The transition state for the nucleophilic attack would involve the formation of a new C-N bond and the breaking of the C-O bond of the activated ester. Locating and characterizing this transition state provides critical information about the reaction kinetics.

The but-3-yn-1-yl moiety in the molecule offers a reactive handle for a variety of functionalization reactions, such as hydrofunctionalization or cyclization. researchgate.net Reaction coordinate analysis using computational methods can elucidate the step-by-step mechanism of these transformations. For instance, the gold-catalyzed cycloisomerization of an analogous alkynoic acid has been studied computationally, revealing a mechanism involving intramolecular addition of a carboxylic acid to the gold-activated alkyne. nih.govresearchgate.net

A similar approach could be applied to model the functionalization of the terminal alkyne in N-(but-3-yn-1-yl)-3,4-dimethylbenzamide. By mapping the potential energy surface along the reaction coordinate, one can identify the transition states and intermediates, and determine the rate-determining step of the reaction. This analysis would provide valuable insights into the factors controlling the reaction's feasibility and selectivity.

Metal-catalyzed reactions are frequently employed for both the synthesis of amides and the functionalization of alkynes. rsc.orgsioc-journal.cnrsc.org Computational modeling of the entire catalytic cycle is a powerful tool for understanding the role of the catalyst and optimizing reaction conditions.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| N-(but-3-yn-1-yl)-3,4-dimethylbenzamide |

| 3,4-dimethylbenzoic acid |

| but-3-yn-1-amine |

Prediction of Spectroscopic Properties from First Principles (excluding basic identification data)

First-principles quantum chemical calculations, such as Density Functional Theory (DFT), offer a powerful approach to predict the spectroscopic properties of molecules like N-(but-3-yn-1-yl)-3,4-dimethylbenzamide from fundamental physical constants, without reliance on experimental parameters. liverpool.ac.uknih.gov These methods are instrumental in structural elucidation by providing theoretical spectra that can be compared with experimental data. nih.gov

Infrared (IR) Spectroscopy Prediction: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. orgchemboulder.comjascoeurope.com The vibrations of a molecule are related to its structure, with specific functional groups producing characteristic absorptions. wiley.com For N-(but-3-yn-1-yl)-3,4-dimethylbenzamide, key vibrations include the N-H stretch and C=O stretch of the amide group, the C≡C and ≡C-H stretches of the terminal alkyne, and various C-H and C=C stretches within the aromatic ring. orgchemboulder.comwiley.com

Ab initio molecular dynamics can be used to simulate IR spectra, taking into account temperature and environmental effects. DFT calculations, often using hybrid functionals like B3LYP with an appropriate basis set, can provide a detailed list of vibrational modes and their corresponding frequencies and intensities. lpnu.ua These calculated frequencies are often scaled by a factor to better match experimental values due to approximations in the theoretical model and the neglect of anharmonicity. lpnu.ua

Illustrative Predicted IR Frequencies for N-(but-3-yn-1-yl)-3,4-dimethylbenzamide

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | ~3315 |

| N-H Stretch | Amide | ~3300 |

| Aromatic C-H Stretch | Aromatic Ring | ~3100-3000 |

| Aliphatic C-H Stretch | Butyl Chain, Methyl Groups | ~2980-2850 |

| C≡C Stretch | Alkyne | ~2120 |

| C=O Stretch (Amide I) | Amide | ~1665 |

| N-H Bend (Amide II) | Amide | ~1540 |

| Aromatic C=C Stretch | Aromatic Ring | ~1600-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction: Predicting NMR chemical shifts via computational methods has become a vital tool for structure verification. nih.gov Quantum mechanical calculations, particularly DFT, are used to compute the magnetic shielding tensors for each nucleus. researchgate.net These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) in parts per million (ppm).

The accuracy of these predictions depends on several factors, including the choice of functional and basis set, the inclusion of solvent effects (e.g., using a Polarizable Continuum Model, PCM), and proper conformational sampling for flexible molecules. github.io For N-(but-3-yn-1-yl)-3,4-dimethylbenzamide, a conformational search would be necessary to identify low-energy structures, and the final predicted spectrum would be a Boltzmann-weighted average of the spectra from these conformers. researchgate.netgithub.io Machine learning and deep neural network approaches are also emerging as faster and highly accurate alternatives to traditional quantum mechanics for predicting ¹H NMR shifts. nih.gov

Illustrative Predicted ¹H NMR Chemical Shifts for N-(but-3-yn-1-yl)-3,4-dimethylbenzamide (in CDCl₃)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (position 2) | ~7.55 | s |

| Aromatic H (position 5) | ~7.48 | d |

| Aromatic H (position 6) | ~7.15 | d |

| Amide N-H | ~6.10 | br s |

| -CH₂- (adjacent to NH) | ~3.50 | q |

| -CH₂- (adjacent to C≡CH) | ~2.40 | dt |

| Aromatic CH₃ | ~2.30 | s |

| Alkyne ≡C-H | ~2.00 | t |

Computational Studies on Molecular Interactions and Binding Pockets (as a methodological tool)

Computational methods are essential for studying how a small molecule like N-(but-3-yn-1-yl)-3,4-dimethylbenzamide might interact with a biological target, typically a protein. These techniques are foundational in structure-based drug design. nih.gov

Molecular Docking: Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a ligand's conformations within the protein's active site and scoring these poses based on a scoring function that estimates the binding affinity. nih.gov For N-(but-3-yn-1-yl)-3,4-dimethylbenzamide, docking studies could reveal key interactions, such as hydrogen bonds between the amide N-H or C=O group and receptor residues, or π-π stacking involving the dimethylphenyl ring. mdpi.comjmchemsci.com The terminal alkyne group can also participate in various non-covalent interactions, including π-alkyl bonds. jmchemsci.com

Binding Pocket Identification and Analysis: Before docking, the potential binding site on the target protein must be identified. Numerous computational algorithms exist for this purpose, using geometric criteria, energy-based probes, or evolutionary conservation to locate cavities on the protein surface that are suitable for ligand binding. taylorfrancis.comunomaha.eduanyflip.com These methods distinguish binding pockets from other surface regions by their specific geometric and physicochemical features. taylorfrancis.com

Once a pocket is identified, its properties—such as volume, hydrophobicity, and hydrogen-bonding potential—can be analyzed. This analysis helps in understanding the complementarity between the ligand and the receptor. For a molecule with both hydrophobic (dimethylphenyl, butyl chain) and polar (amide) features, a binding pocket with corresponding hydrophobic and polar sub-regions would be ideal for achieving high-affinity binding.

The terminal alkyne group in N-(but-3-yn-1-yl)-3,4-dimethylbenzamide introduces another layer of potential interaction. Alkynes can act as covalent warheads, forming irreversible bonds with nucleophilic residues like cysteine in a binding pocket. universiteitleiden.nl Computational studies, particularly molecular dynamics simulations, can be used to explore the potential for such covalent interactions by modeling the proximity and reactivity of the alkyne with nearby residues. dntb.gov.uanih.gov

Illustrative Data from a Hypothetical Molecular Docking Study

| Parameter | Description | Illustrative Value/Finding |

|---|---|---|

| Binding Affinity (Score) | An estimation of the binding free energy. More negative values indicate stronger binding. | -7.5 kcal/mol |

| Hydrogen Bonds | Key electrostatic interactions stabilizing the complex. | Amide C=O with Lysine side chain; Amide N-H with Aspartate backbone C=O |

| Hydrophobic Interactions | Interactions involving non-polar parts of the ligand and receptor. | Dimethylphenyl ring with Leucine, Valine; Butyl chain with Alanine |

| π-Stacking | Interaction between aromatic rings. | Dimethylphenyl ring with Tyrosine or Phenylalanine side chain |

| Proximity to Nucleophile | Distance of the alkyne group to a potentially reactive residue (e.g., Cysteine). | Terminal alkyne carbon within 4.5 Å of Cys thiol group, suggesting potential for covalent interaction. |

Advanced Applications in Chemical Biology Research Tools and Methodologies

Development of Chemical Probes for Biological Systems

The terminal alkyne moiety serves as a bioorthogonal handle, allowing the molecule to be chemically modified in complex biological environments without interfering with native biochemical processes. This property is pivotal in its application for creating chemical probes to study biological systems.

The synthesis of fluorescent ligands is a powerful strategy for studying the interaction between a small molecule and its biological target. The alkyne group on N-(but-3-yn-1-yl)-3,4-dimethylbenzamide is ideally suited for this purpose, enabling its covalent attachment to a fluorescent reporter dye through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govnih.gov

The design process involves:

Synthesis of an Azide-Modified Fluorophore : A fluorescent molecule (e.g., a rhodamine, fluorescein, or cyanine (B1664457) dye) is chemically modified to include an azide (B81097) (-N₃) group.

Click Reaction : The azide-functionalized fluorophore is then reacted with N-(but-3-yn-1-yl)-3,4-dimethylbenzamide. The copper(I)-catalyzed reaction forms a stable triazole ring, covalently linking the benzamide (B126) core to the fluorescent dye. nih.gov

The resulting fluorescent ligand can be used in a variety of target engagement assays to confirm and quantify its binding to a specific protein target. These assays are crucial for validating the mechanism of action of a potential drug candidate. For instance, in flow cytometry-based competition binding studies, the fluorescent ligand can be used to label cells expressing the target receptor, allowing for the quantification of binding affinity. nih.gov

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique used to identify and characterize the active members of entire enzyme families directly in native biological systems. nih.govfrontiersin.org ABPP probes typically consist of a reactive group that covalently binds to an enzyme's active site and a reporter tag for detection and enrichment. uu.nl

The N-(but-3-yn-1-yl)-3,4-dimethylbenzamide structure can be integrated into an ABPP probe, where the terminal alkyne functions as the reporter tag handle. The workflow for such an experiment is a two-step process: nih.govnih.gov

Target Labeling : The ABPP probe, containing the benzamide scaffold and a reactive "warhead," is introduced to a complex proteome (e.g., a cell lysate or live cells). The probe selectively forms a covalent bond with its active protein targets.

Bioorthogonal Ligation : After labeling, the proteome is treated with a reporter molecule containing an azide group. This reporter can be a fluorophore (for in-gel fluorescence scanning) or a biotin (B1667282) tag (for affinity purification and mass spectrometry-based identification). The azide reporter is attached to the alkyne handle of the probe via the CuAAC click reaction. nih.gov

This click chemistry-based strategy allows for the use of a small, sterically unobtrusive alkyne tag during the initial labeling step, which often improves cell permeability and target recognition compared to using bulky reporter tags directly. researchgate.net This approach enables the functional analysis of enzymes in their natural environment, providing insights into their roles in health and disease. nih.gov

Table 1: Key Techniques in Alkyne-Enabled Activity-Based Protein Profiling (ABPP)

| Technique | Description | Purpose |

|---|---|---|

| In-gel Fluorescence Scanning | Labeled proteins are ligated to an azide-fluorophore and separated by SDS-PAGE. The gel is then scanned to visualize fluorescently tagged proteins. | Rapid profiling of probe-labeled enzymes and assessment of inhibitor selectivity. |

| Affinity Purification | Labeled proteins are ligated to an azide-biotin tag. The biotinylated proteins are then captured on streptavidin beads, enriched, and washed. | Isolation of target proteins from a complex mixture for subsequent identification. |

| Mass Spectrometry | Enriched proteins are digested into peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins and their specific sites of probe modification. frontiersin.org | Definitive identification of the protein targets of the ABPP probe. |

Role as a Scaffold in Fragment-Based Approaches for Molecular Recognition Studies

Fragment-Based Drug Discovery (FBDD) has become a successful strategy for identifying lead compounds in drug development. nih.gov This approach uses libraries of small, low-molecular-weight molecules ("fragments") to screen for weak but high-quality interactions with a biological target. nih.govnih.gov N-(but-3-yn-1-yl)-3,4-dimethylbenzamide represents an ideal candidate for such a fragment due to its chemical properties.

The 3,4-dimethylbenzamide (B1294666) portion can act as the core scaffold that anchors the molecule into a binding pocket of a target protein. The butynyl tail provides a reactive and vectorial handle for chemical elaboration. The process typically involves:

Fragment Screening : A library containing fragments like N-(but-3-yn-1-yl)-3,4-dimethylbenzamide is screened against a protein target using highly sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or Surface Plasmon Resonance (SPR). nih.govfrontiersin.org These methods can detect the low-affinity binding characteristic of fragments.

Hit Validation and Structural Analysis : Once a fragment "hit" is identified, its binding mode is determined, often through X-ray crystallography, which reveals the precise orientation of the fragment within the protein's binding site.

Fragment Elaboration : With the binding mode understood, the fragment is optimized to improve its potency and selectivity. The alkyne group on N-(but-3-yn-1-yl)-3,4-dimethylbenzamide is particularly valuable here, serving as a key point for chemical modification through two primary strategies:

Fragment Growing : The alkyne is used as a connection point to synthesize new, larger molecules that extend from the core fragment to occupy adjacent sub-pockets within the protein's active site, forming additional favorable interactions.

Fragment Linking : If another fragment is found to bind in a nearby pocket, the alkyne on the first fragment can be used to connect it to the second fragment via a suitable linker, creating a single, higher-affinity molecule. researchgate.netescholarship.org

The systematic exploration of chemical space guided by structural data allows for the rational design of potent and specific drug candidates from simple fragment starting points. nih.gov

Table 2: Comparison of Fragment Elaboration Strategies

| Strategy | Description | Key Advantage | Requirement |

|---|---|---|---|

| Fragment Growing | A single fragment hit is extended by adding new chemical functionalities to reach into adjacent binding pockets. | Simpler synthetic approach; does not require a second binding fragment. | High-resolution structural information (e.g., X-ray crystallography) to guide the direction of growth. |

| Fragment Linking | Two or more different fragments that bind to distinct but nearby sites are covalently connected with a chemical linker. researchgate.net | Can lead to very large gains in binding affinity due to a favorable change in binding entropy. | Structural information for both fragments to ensure proper linker design and orientation. escholarship.org |

Utilization in Supramolecular Chemistry and Materials Science

The rigid structure and reactive alkyne handle of N-(but-3-yn-1-yl)-3,4-dimethylbenzamide also make it a valuable building block for the bottom-up construction of advanced materials with tailored properties.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. tcichemicals.comsapub.org They are synthesized from organic building blocks ("linkers") connected by strong covalent bonds. nih.gov By modifying N-(but-3-yn-1-yl)-3,4-dimethylbenzamide to include additional reactive groups (such as amines, aldehydes, or boronic acids), it can be used as a functional linker in COF synthesis.

For example, if amino groups were added to the benzamide ring, the resulting molecule could be co-condensed with aldehyde linkers to form a highly stable, imine-linked COF. tcichemicals.com The key advantage of this approach is the incorporation of the butynyl group throughout the porous material. These pendant alkyne groups, pointing into the pores of the COF, are available for post-synthetic modification (PSM). rsc.org Using click chemistry, a wide array of functional molecules, such as catalytic species, fluorescent sensors, or drug molecules, can be covalently anchored to the COF's internal surface without disrupting its crystalline framework. This allows for the precise engineering of the chemical environment within the pores to create materials for applications in catalysis, chemical sensing, and gas storage.

Beyond crystalline frameworks, the alkyne group of N-(but-3-yn-1-yl)-3,4-dimethylbenzamide enables its use as a monomer or functionalizing agent in the synthesis of advanced polymers.

Polymerization Monomer : The terminal alkyne can participate in various polymerization reactions. For instance, in azide-alkyne "click polymerization," it can be reacted with a bifunctional azide monomer to create a linear polymer where the 3,4-dimethylbenzamide moiety is a repeating side chain. This side chain would impart specific properties to the polymer, such as thermal stability, solubility, and the potential for aromatic stacking interactions.

Post-Polymerization Modification : Alternatively, a polymer can be synthesized with pendant azide groups along its backbone. N-(but-3-yn-1-yl)-3,4-dimethylbenzamide can then be "clicked" onto this pre-formed polymer. This modular approach allows for the creation of functional materials where the density and distribution of the benzamide group can be precisely controlled. Such functionalized polymers could find applications in areas like specialty coatings, separation membranes, or as matrices for drug delivery. The introduction of functional groups is a significant trend in macromolecular chemistry for creating materials with specific, tailored applications. mdpi.com

Future Perspectives and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Functionalization

The reactivity of the but-3-yn-1-yl group and the aromatic ring offers numerous opportunities for functionalization through modern catalytic methods. Future research will likely focus on developing and applying novel catalytic systems to selectively modify these sites, thereby creating a diverse library of derivatives.

Transition metal catalysis is a cornerstone of modern organic synthesis and offers a plethora of options for activating and functionalizing the terminal alkyne. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be employed to introduce triazole rings, linking the molecule to other chemical entities. Similarly, palladium-catalyzed reactions such as Sonogashira, Heck, and Suzuki couplings could be utilized to form new carbon-carbon and carbon-heteroatom bonds at the alkyne terminus. The exploration of more sustainable and efficient catalytic systems, perhaps employing earth-abundant metals like iron or cobalt, represents a significant area of future research.

Furthermore, the C-H bonds on the dimethylbenzene ring are ripe targets for activation and functionalization. Catalytic systems based on rhodium, iridium, or palladium could enable the regioselective introduction of new functional groups, further expanding the chemical space accessible from this starting material.

Table 1: Potential Catalytic Functionalization Reactions

| Reaction Type | Catalyst System (Example) | Target Site | Potential Product Class |

|---|---|---|---|

| Azide-Alkyne Cycloaddition | Cu(I) salts | Terminal Alkyne | 1,2,3-Triazoles |

| Sonogashira Coupling | Pd/Cu | Terminal Alkyne | Substituted Alkynes |

| C-H Arylation | Pd(OAc)₂ | Aromatic Ring | Biaryl Compounds |

Development of Asymmetric Synthesis Strategies for Chiral Analogues

The development of chiral analogues of N-(but-3-yn-1-yl)-3,4-dimethylbenzamide could be pivotal for its application in areas such as medicinal chemistry and asymmetric catalysis, where stereochemistry plays a crucial role. nih.govresearchgate.netyale.edu Future efforts in this domain will likely concentrate on the creation of stereogenic centers either within the butynyl chain or on the benzamide (B126) nucleus.

One promising approach involves the asymmetric reduction of a ketone precursor to the butynyl side chain, which would introduce a chiral alcohol. This could be achieved using well-established chiral reducing agents or through catalytic asymmetric transfer hydrogenation. Another avenue is the development of chiral catalysts that can effect enantioselective additions to the alkyne.

Moreover, the synthesis of atropisomeric analogues, where restricted rotation around a single bond leads to chirality, is an emerging area of interest. nih.gov By introducing bulky substituents ortho to the amide bond, it may be possible to create stable, chiral atropisomers of N-(but-3-yn-1-yl)-3,4-dimethylbenzamide derivatives. The development of organocatalytic or transition-metal-catalyzed methods for the atroposelective synthesis of such compounds would be a significant advancement. nih.gov

Table 2: Hypothetical Chiral Analogues and Synthetic Strategies

| Chiral Analogue | Potential Synthetic Strategy | Key Chiral Reagent/Catalyst |

|---|---|---|

| (R/S)-N-(4-hydroxybut-1-yn-1-yl)-3,4-dimethylbenzamide | Asymmetric reduction of a ketone precursor | Chiral borane (B79455) reagents (e.g., CBS catalyst) |

| Chiral propargylamines | Asymmetric A³ coupling | Chiral copper or gold complexes |

Advanced In Silico Screening and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules and reactions. mdpi.comamazonaws.comnih.govresearchgate.net For N-(but-3-yn-1-yl)-3,4-dimethylbenzamide and its derivatives, in silico screening and predictive modeling can provide valuable insights into their structure-reactivity relationships, guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, predicting sites of reactivity and elucidating reaction mechanisms. nih.govresearchgate.net This can be particularly useful in understanding the regioselectivity of catalytic functionalization reactions. For instance, DFT could help predict the most favorable site for C-H activation on the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of a series of derivatives with their biological activity or physical properties. mdpi.com This would involve generating a virtual library of analogues and calculating various molecular descriptors. These models can then be used to predict the properties of yet-to-be-synthesized compounds, prioritizing the most promising candidates for experimental validation. Molecular docking studies could also be performed to predict the binding affinity of these compounds to specific biological targets. amazonaws.comnih.govresearchgate.net

Table 3: Application of In Silico Methods

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, activation barriers |

| Molecular Docking | Virtual screening against protein targets | Binding affinities, interaction modes |

Expansion into Interdisciplinary Research Areas Combining Organic Synthesis and Advanced Materials

The functional handles present in N-(but-3-yn-1-yl)-3,4-dimethylbenzamide make it an attractive building block for the synthesis of advanced materials. Interdisciplinary research at the interface of organic synthesis and materials science could lead to the development of novel materials with unique properties.

The terminal alkyne is a particularly useful functional group for polymerization. For example, it could undergo polymerization through techniques like alkyne metathesis to produce polyphenylacetylene-type polymers. The properties of these polymers, such as their conductivity and photophysical characteristics, could be tuned by modifying the substituents on the benzamide ring.

Furthermore, the ability to functionalize this molecule through click chemistry allows for its straightforward incorporation into larger structures, such as dendrimers, or for its attachment to surfaces. This could be exploited in the development of new sensors, where changes in the environment could be detected through alterations in the spectroscopic properties of the molecule. The benzamide moiety itself can participate in hydrogen bonding, which could be utilized to create self-assembling systems and supramolecular materials.

Table 4: Potential Applications in Advanced Materials

| Material Class | Synthetic Approach | Potential Application |

|---|---|---|

| Conjugated Polymers | Alkyne metathesis polymerization | Organic electronics, sensors |

| Functionalized Surfaces | Surface immobilization via click chemistry | Biosensors, smart coatings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.